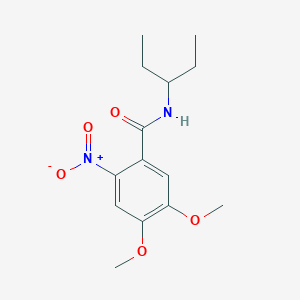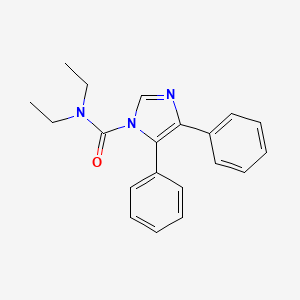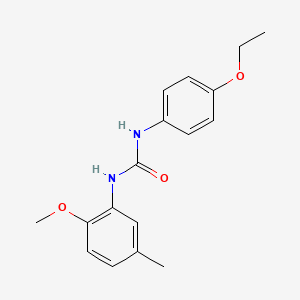
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide, also known as EPM-706, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-706 is a member of the benzamide family and has been shown to possess anti-cancer properties.
作用机制
The exact mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are important for cancer cell survival. Inhibition of Hsp90 by N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide leads to the degradation of these proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
实验室实验的优点和局限性
One of the main advantages of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can target both cancer and normal cells, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide specifically targets cancer cells, reducing the risk of side effects. However, one limitation of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its solubility. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is poorly soluble in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of more effective formulations of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide that improve its solubility. Another area of interest is the development of combination therapies that include N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and other anti-cancer drugs. Finally, further research is needed to fully understand the mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and its potential applications in other diseases beyond cancer.
Conclusion:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is a promising anti-cancer compound that has shown efficacy in a number of preclinical studies. Its specificity for cancer cells and ability to induce apoptosis make it an attractive candidate for further research. While there are limitations to its use, including poor solubility, there are a number of future directions for research that may help to overcome these limitations and improve the efficacy of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide.
合成方法
The synthesis of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-ethylpropyl)amine to form N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. The final product is then purified using column chromatography to obtain a pure compound.
科学研究应用
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4,5-dimethoxy-2-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-9(6-2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMETXNUDGQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)